

Application Notes and Protocols for AZ12672857 in In Vivo Mouse Models

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Compound of Interest					
Compound Name:	AZ12672857				
Cat. No.:	B8134273	Get Quote			

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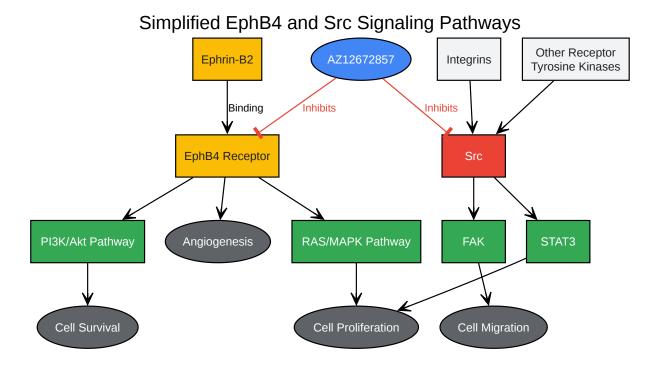
Abstract

AZ12672857 is a potent, orally active inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases.[1] With an IC50 of 1.3 nM for EphB4 and 2 nM for c-Src transfected 3T3 cells, this small molecule presents a valuable tool for investigating the roles of these kinases in cancer biology and other pathological processes.[1] These application notes provide a comprehensive guide for the utilization of AZ12672857 in in vivo mouse models, including recommended dosage considerations based on analogous compounds, detailed experimental protocols for administration and dose-finding studies, and visualizations of the targeted signaling pathway and experimental workflow. Due to the absence of specific published in vivo dosage data for AZ12672857, the following protocols and dosage recommendations are based on studies with other EphB4 and Src kinase inhibitors. A preliminary dose-finding study is essential to determine the optimal and safe dose of AZ12672857 for specific mouse models.

Mechanism of Action and Signaling Pathway

AZ12672857 exerts its biological effects by inhibiting the kinase activity of EphB4 and Src. EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, plays crucial roles in cell proliferation, migration, and angiogenesis. Src is a non-receptor tyrosine kinase that acts as a key signaling hub, integrating signals from various cell surface receptors to regulate cell growth, differentiation, and survival. The dual inhibition of these pathways can be a powerful strategy in cancer therapy.





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Caption: Simplified signaling pathways of EphB4 and Src, and the inhibitory action of **AZ12672857**.

Dosage and Administration in Mouse Models

As no specific in vivo dosage for **AZ12672857** has been published, a dose-escalation study is strongly recommended. The following table summarizes dosages of other EphB4 and Src kinase inhibitors used in mouse models, which can serve as a guide for selecting a starting dose range.



Compound Name	Target(s)	Mouse Model	Dosage	Administrat ion Route	Reference
NVP- BHG712	EphB4	Xenograft	50 mg/kg	Oral	[1]
AZD0530 (Saracatinib)	Src, Abl	Rat Xenograft	1-10 mg/kg/day	Oral	
eCF506	Src	Xenograft	10, 20, 40 mg/kg/day	Oral	
Dasatinib	Src, Bcr-Abl	Dystrophic mdx mice	Not specified	Not specified	_

Recommended Starting Dose Range for **AZ12672857**: Based on the data from analogous compounds, a starting dose range of 10-50 mg/kg, administered orally once daily, is proposed for initial dose-finding studies.

Experimental Protocols Formulation of AZ12672857 for Oral Gavage

Materials:

- AZ12672857 powder
- Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:



- Calculate the required amount of AZ12672857 and vehicle for the desired concentration and number of animals. Assume a dosing volume of 100 μL per 20 g mouse (5 mL/kg).
- Weigh the AZ12672857 powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of vehicle to the tube.
- Vortex the mixture vigorously for 5-10 minutes to aid dissolution.
- If the compound is not fully dissolved, sonicate the suspension for 10-15 minutes in a water bath sonicator.
- Visually inspect the solution to ensure a homogenous suspension before each administration. Prepare fresh daily.

In Vivo Dose-Finding Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose of **AZ12672857** in a relevant mouse model (e.g., tumor xenograft).

Animals:

- Female athymic nude mice (6-8 weeks old) or other appropriate strain for the model.
- Acclimatize animals for at least one week before the start of the experiment.

Experimental Design:

- Tumor Implantation (for xenograft models):
 - \circ Subcutaneously implant tumor cells (e.g., 1-5 x 10⁶ cells in 100 μ L of a 1:1 mixture of Matrigel and PBS) into the flank of each mouse.
 - Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
- Grouping and Dosing:
 - Randomize mice into groups (n=5-8 per group).



- Group 1: Vehicle control (oral gavage, daily).
- Group 2: AZ12672857 at 10 mg/kg (oral gavage, daily).
- Group 3: AZ12672857 at 25 mg/kg (oral gavage, daily).
- Group 4: AZ12672857 at 50 mg/kg (oral gavage, daily).
- (Optional) Include higher dose groups if no toxicity is observed.

Monitoring:

- Measure tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width²).
- Monitor body weight daily as an indicator of toxicity.
- Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

· Study Duration:

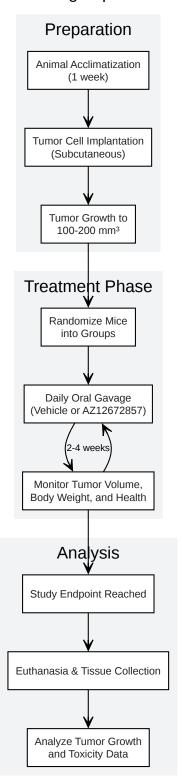
 Continue treatment for 2-4 weeks, or until tumors in the control group reach the predetermined endpoint.

Endpoint and Analysis:

- At the end of the study, euthanize the mice and collect tumors and relevant tissues for pharmacodynamic and histological analysis.
- Compare tumor growth inhibition between the treated and control groups.
- Evaluate toxicity based on body weight changes and clinical observations.



In Vivo Dose-Finding Experimental Workflow



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References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
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